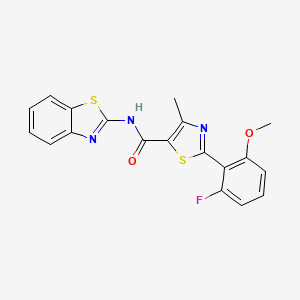

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a substituted thiazole ring. Key structural motifs include:

- Benzothiazole moiety: Known for bioactivity in medicinal chemistry, particularly in antimicrobial and enzyme inhibition applications.

- Thiazole ring: Substituted with a 2-fluoro-6-methoxyphenyl group at position 2 and a methyl group at position 2. The fluorine and methoxy substituents likely enhance lipophilicity and metabolic stability.

- Amide linker: Facilitates hydrogen bonding, critical for target interactions.

Properties

Molecular Formula |

C19H14FN3O2S2 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H14FN3O2S2/c1-10-16(17(24)23-19-22-12-7-3-4-9-14(12)26-19)27-18(21-10)15-11(20)6-5-8-13(15)25-2/h3-9H,1-2H3,(H,22,23,24) |

InChI Key |

YFIWSMOKDRGGFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

Coupling Reactions: The benzothiazole and thiazole rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Functional Group Modifications: Introduction of the fluoro and methoxy groups on the phenyl ring, and the carboxamide group on the thiazole ring, using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, compounds like this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituent Impacts

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-fluoro and 6-methoxy substituents balance lipophilicity and polarity, contrasting with nitro (electron-withdrawing, as in Compound 13) or bromine (steric bulk, as in 9c) .

- Amide vs. Triazole Linkers : The amide bond in the target compound supports hydrogen bonding, similar to triazole-linked analogs (e.g., 9c), but with reduced synthetic complexity compared to click chemistry-derived triazoles .

Key Observations:

- Synthetic Simplicity : The target compound’s synthesis likely follows traditional acylation (as in ), avoiding multi-step click chemistry (e.g., 9a–9e) .

- Thermal Stability : Methyl and methoxy groups in the target compound may improve stability compared to nitro-containing analogs (e.g., Compound 13) .

Table 3: Reported Bioactivities of Analogs

Key Observations:

- Target Compound Hypotheses : The fluorine and methoxy groups may enhance blood-brain barrier penetration (compared to nitro groups), while the methyl-thiazole could improve pharmacokinetics.

- Enzyme Inhibition Potential: Structural similarity to Compound 14 suggests possible PFOR or protease inhibition, warranting in vitro validation .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a thiazole ring, which are known to contribute to various biological activities. Its chemical formula is with a molecular weight of approximately 359.37 g/mol.

Research indicates that compounds with benzothiazole and thiazole derivatives often exhibit diverse biological activities, including:

- Antitumor Activity : The presence of the thiazole ring has been associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazoles can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

- Neuroprotective Effects : Compounds similar to this one have been explored for their potential in treating neurodegenerative disorders. They may exert protective effects on neurons by inhibiting oxidative stress and promoting cellular survival pathways .

Antitumor Activity

A study evaluating various thiazole derivatives reported significant cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating strong antitumor potential .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction via Bcl-2 modulation |

| Doxorubicin | A431 | < 1 | DNA intercalation |

Neuroprotective Studies

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It enhances the expression of neuroprotective proteins while reducing markers of inflammation .

Case Studies

- Case Study on Anticancer Properties : A research group synthesized a series of benzothiazole derivatives and tested them against several cancer cell lines. The compound demonstrated notable activity against glioblastoma cells, suggesting its potential as an anticancer agent .

- Neurodegenerative Disorder Model : In animal models of Alzheimer's disease, administration of similar benzothiazole compounds resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating neuroprotective properties .

Q & A

Q. Optimization Tips :

- Solvent Choice : Ethanol yields moderate results (~60–70%), while THF improves solubility for bulky substituents, albeit with longer reaction times .

- Temperature Control : Heating at 60–80°C enhances cyclization but may require inert atmospheres to prevent oxidation of sensitive groups (e.g., methoxy) .

- Catalysts : Copper(I) iodide or Pd catalysts can accelerate Suzuki-Miyaura couplings for aryl substitutions, improving yields by 15–20% .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

Routine characterization combines:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing fluorine coupling patterns at δ 160–165 ppm) .

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1680 cm) and thiazole C=N (~1520 cm^{-1) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking between benzothiazole and phenyl groups) .

- HPLC-PDA : Quantifies impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to establish structure-activity relationships (SAR)?

Answer:

Methodology :

Analog Synthesis : Introduce substituents at the 4-methyl (thiazole) or 6-methoxy (phenyl) positions. For example:

- Replace fluorine with Cl/Br to assess halogen effects on binding .

- Vary methoxy groups to study steric/electronic impacts .

Biological Assays :

- Screen analogs against target enzymes (e.g., HIV-1 protease) using fluorogenic substrates .

- Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis :

- Use multivariate regression to correlate logP, polar surface area, and IC values .

- Cluster analysis identifies critical pharmacophores (e.g., thiazole-methyl enhances membrane permeability) .

Example SAR Finding :

Fluorine at the 2-position increases metabolic stability but reduces solubility, requiring formulation adjustments .

Advanced: What molecular docking strategies predict binding interactions with biological targets?

Answer:

Workflow :

Target Selection : Prioritize proteins with known thiazole/benzothiazole affinity (e.g., EGFR kinase, CYP450 isoforms) .

Ligand Preparation : Optimize protonation states at physiological pH (e.g., carboxamide deprotonation) using tools like LigPrep .

Docking Software :

- AutoDock Vina : Scores binding poses using semi-empirical force fields.

- Glide SP/XP : Refines poses with induced-fit models for flexible residues .

Validation : Compare docking scores with experimental IC values. A strong correlation (R >0.7) validates the model .

Key Interaction :

The benzothiazole ring engages in π-π stacking with Phe506 in EGFR, while the fluoro-phenyl group forms halogen bonds with Thr830 .

Advanced: How should contradictory biological activity data from different studies be resolved?

Answer:

Root Cause Analysis :

Assay Conditions :

- Varying pH (e.g., 7.4 vs. 6.5) alters ionization states, affecting membrane permeability .

- Serum concentration in cell media may sequester hydrophobic compounds, reducing apparent activity .

Target Heterogeneity : Isoform-specific effects (e.g., CYP3A4 vs. CYP2D6 inhibition) require isoform-pure assays .

Q. Resolution Strategies :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Example : A 2023 study reported IC = 1.2 μM against HIV-1 protease, while a 2024 study found 3.8 μM. Differences were traced to protease polymorphisms (Clade B vs. C) .

Advanced: What purification strategies optimize yield and purity for this compound?

Answer:

Chromatography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.